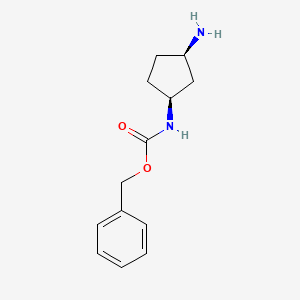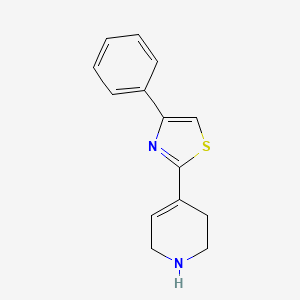
4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a tetrahydropyridine ring and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through the reduction of pyridine derivatives using hydrogenation or other reducing agents.
Coupling of the Rings: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or catalysis.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Applications De Recherche Scientifique
4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its neuroprotective and anti-inflammatory properties.
Biological Research: It is used in studies related to neurodegenerative diseases, such as Parkinson’s disease, due to its interaction with dopaminergic pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. For example, in neuroprotective applications, the compound may inhibit oxidative stress pathways and modulate neurotransmitter levels . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Exhibits neuroprotective activities and is studied for its receptor selectivity.
Uniqueness
4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole is unique due to its combined thiazole and tetrahydropyridine structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H14N2S |
|---|---|
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H14N2S/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-6,10,15H,7-9H2 |
Clé InChI |
YFYUEYRCQBLCRZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC=C1C2=NC(=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
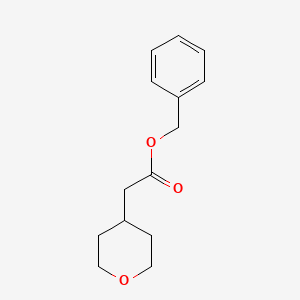
![(1H-Benzo[d]imidazol-2-yl)methyl acetate](/img/structure/B8690407.png)
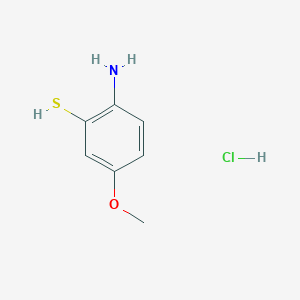
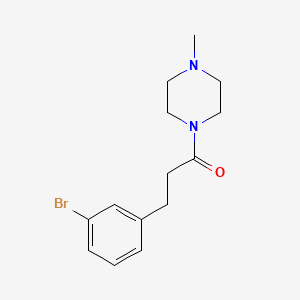
![6-Ethyl-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B8690418.png)
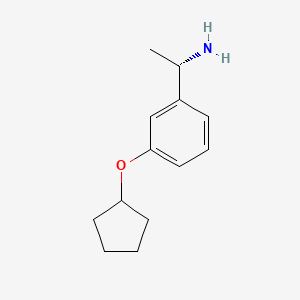
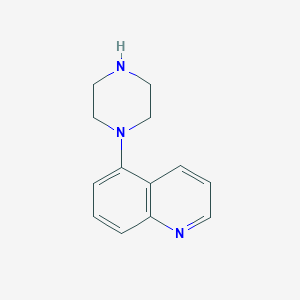
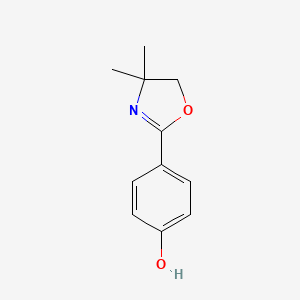


![Bicyclo[2.2.2]octanone, 3-methylene-](/img/structure/B8690473.png)
![Methyl 3-[2-(benzyloxy)phenyl]propanoate](/img/structure/B8690480.png)

